Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with a 2-oxo group, an ethyl carboxylate substituent at position 3, a 6-methyl group, and a 4-((2-methoxybenzyl)amino) moiety.
Properties
CAS No. |
1251705-55-1 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.417 |
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)18-19(22-12-14-7-5-6-8-17(14)26-3)15-11-13(2)9-10-16(15)23-20(18)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI Key |
QDMLWFHOTACCDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC=CC=C3OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative that has attracted attention for its potential biological activities. This compound, characterized by a complex molecular structure, includes functional groups that may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 366.4 g/mol. The structure features a quinoline core, an ethyl ester group, and a methoxybenzyl substituent, which may enhance its reactivity and biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic effects in various areas, including:
- Antimicrobial Activity : Preliminary studies suggest that similar quinoline derivatives exhibit antibacterial properties. This compound may share these properties, although specific data on its efficacy are still under investigation.
- Enzyme Inhibition : The compound's structural features suggest it could interact with biological targets such as enzymes or receptors. Initial findings indicate potential inhibition or modulation of specific biological pathways, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the potential biological activity of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-aminoquinoline-3-carboxylate | Lacks methoxybenzyl group | Varies; some show antibacterial effects |
| 8-Methylquinoline-2-carboxylate | No amino substituent | Limited; primarily studied for synthesis |
| 2-Methoxybenzylamine | Simpler structure; building block | Moderate activity; used in synthesis |
This table highlights how the presence of specific functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of quinoline derivatives:
- Antibacterial Studies : A study on related quinoline compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.23–0.70 mg/mL for effective compounds .
- Molecular Docking Studies : Molecular docking studies have indicated favorable interactions between similar compounds and bacterial enzymes such as MurB. These interactions suggest that modifications in the structure can significantly impact inhibitory actions against bacterial growth .
- Therapeutic Potential in Cancer : Research on compounds with similar structures has suggested potential applications in cancer therapy due to their ability to inhibit specific enzyme pathways involved in tumor growth and proliferation .
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its pharmacological properties, particularly in the following areas:
- Antimicrobial Activity : Similar quinoline derivatives have shown antibacterial and antifungal properties. Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate may exhibit similar activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biological pathways, although detailed mechanisms are still being elucidated.
Interaction Studies
Research has focused on the compound's binding affinity to various biological targets such as enzymes and receptors. These studies aim to understand how the compound can modulate biological pathways, potentially leading to therapeutic applications.
Synthesis of Derivatives
This compound serves as a precursor for synthesizing other biologically active compounds. Its unique functional groups enhance its chemical reactivity, allowing for the development of novel derivatives with improved pharmacological profiles.
Case Study 1: Antimicrobial Activity Assessment
In a study examining the antimicrobial effects of various quinoline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism Exploration
A recent investigation into the anticancer properties of similar quinoline compounds revealed that they induce apoptosis in cancer cells through mitochondrial pathways. This compound is being studied for its ability to activate these pathways in various cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- The 1,2-dihydroquinoline core (vs. tetrahydropyrimidine in ) confers planarity to the aromatic system, affecting π-π stacking interactions in crystalline states .
Key Observations :
- The target compound likely employs a multicomponent reaction (e.g., Biginelli or Hantzsch) or Pd-catalyzed cross-coupling for introducing the 2-methoxybenzylamino group, as seen in analogous syntheses of aryl-substituted quinolines .
- Piperidine catalysis (used in ) is less effective for bulky substituents, suggesting alternative bases or catalysts (e.g., PCy3/PdCl2(PPh3)2 ) may be required for the target compound.
Physicochemical and Crystallographic Properties
Crystallographic data from analogous compounds reveal trends in molecular packing and hydrogen bonding (Table 3):
Table 3: Crystallographic and Physical Property Comparison
Key Observations :
- The 2-oxo group and ethyl carboxylate in the target compound are expected to form N–H⋯O and C–H⋯O hydrogen bonds , stabilizing crystal lattices as seen in .
Q & A
Q. What are the established synthetic routes for Ethyl 4-((2-methoxybenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate?
- Methodological Answer : A common approach involves condensation reactions using precursors like substituted anilines and diethyl malonate. For example, a similar quinoline derivative was synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and a catalytic amount of piperidine at 453 K, monitored via TLC. The crude product was purified using silica-gel column chromatography (petroleum ether/ethyl acetate) and recrystallized from ethyl acetate . Adjustments for the target compound may include substituting the benzylamine moiety with 2-methoxybenzylamine.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Silica-gel column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate ratios from 8:2 to 1:1) is widely used to remove unreacted starting materials and byproducts. Recrystallization from solvents like ethanol or ethyl acetate further enhances purity, as demonstrated in crystallographic studies of analogous quinoline derivatives .
Q. Which analytical methods are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns. For example, methoxy protons typically resonate at δ ~3.8–4.0 ppm .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in monoclinic crystal systems (e.g., space group ) with β angles ~115° .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
- Methodological Answer :
- Green Chemistry Approaches : Replace diphenyl oxide with triethyl methanetricarboxylate as a solvent, which reduces toxicity and allows reagent recycling (losses <5%) .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or ionic liquids) to enhance reaction efficiency .
- Reagent Ratios : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aniline to diethyl malonate) to minimize side reactions .
Q. How are impurities managed during industrial-scale synthesis?
- Methodological Answer : Industrial processes often face challenges like contamination with 4-hydroxy-1,2-dihydroquinolin-2-one derivatives (2.4–5.6% impurities). Mitigation strategies include:
- Precursor Purification : Pre-treat N-substituted anilines to remove residual ketones.
- In-Line Monitoring : Use HPLC or FTIR to detect impurities early .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic NMR Studies : Analyze temperature-dependent shifts to identify tautomeric forms or rotational barriers.
- DFT Calculations : Compare experimental X-ray bond lengths/angles (e.g., C=O at ~1.22 Å) with computational models to validate structural assignments .
- Complementary Techniques : Pair H NMR with N HMBC to resolve amino proton environments .
Q. What experimental designs are recommended for evaluating biological activity?
- Methodological Answer :
- Target Identification : Screen against kinases (e.g., EGFR or VEGFR) using fluorescence polarization assays.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar compounds?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. chloro groups) on potency. For example, 8-methoxy derivatives show enhanced solubility and target affinity vs. 6-chloro analogs .
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
